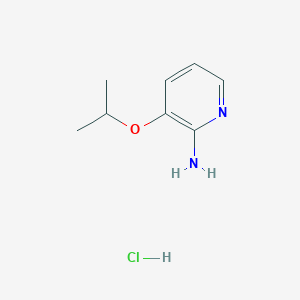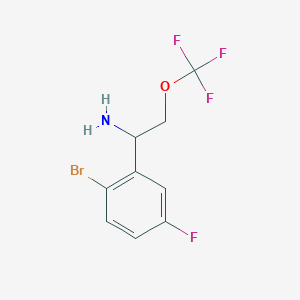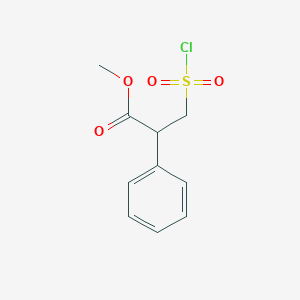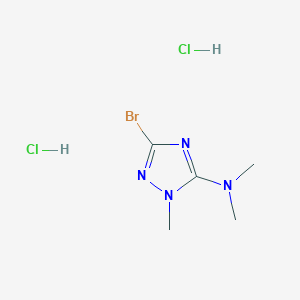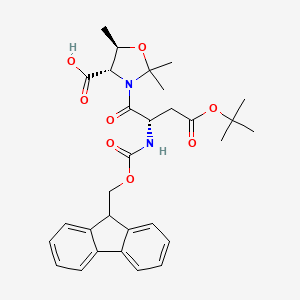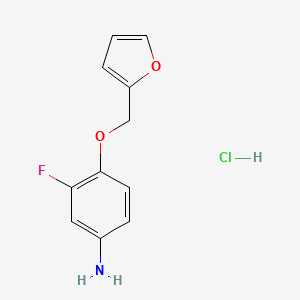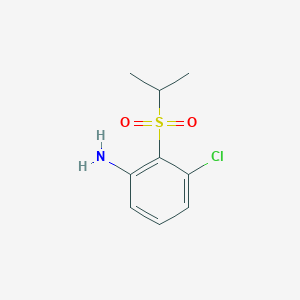
3-Chloro-2-(propane-2-sulfonyl)aniline
Vue d'ensemble
Description
3-Chloro-2-(propane-2-sulfonyl)aniline is a useful research compound. Its molecular formula is C9H12ClNO2S and its molecular weight is 233.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique : Groupe activateur
3-Chloro-2-(propane-2-sulfonyl)aniline : sert de groupe activateur en synthèse organique. Le groupe sulfonyle peut augmenter la réactivité des groupes fonctionnels adjacents, facilitant une variété de réactions chimiques. Cette propriété est particulièrement utile dans la synthèse de molécules organiques complexes où un contrôle précis des sites de réaction est requis .
Chimie médicinale : Conception de médicaments
En chimie médicinale, la structure du composé est précieuse pour la conception de médicaments. Sa partie aniline peut être un élément constitutif des produits pharmaceutiques, tandis que le groupe sulfonyle peut améliorer les propriétés des médicaments telles que la solubilité et la stabilité métabolique. Cette double fonctionnalité en fait un composé polyvalent dans le développement de nouveaux médicaments .
Science des matériaux : Modification des polymères
Le groupe sulfonyle dans This compound peut être utilisé pour modifier les polymères, en améliorant leurs propriétés. Par exemple, il peut être incorporé dans les chaînes de polymères pour améliorer la stabilité thermique ou pour introduire des sites de fonctionnalisation ultérieure, ce qui est crucial dans la création de matériaux avancés pour diverses applications .
Chimie analytique : Chromatographie
Ce composé peut être utilisé en chimie analytique, en particulier en chromatographie comme standard ou dérivé pour séparer les composés. Sa structure unique lui permet d'interagir avec d'autres molécules de manière spécifique, aidant à l'identification et à la quantification des substances dans des mélanges complexes .
Synthèse chimique : Motif sulfonamide
Le motif sulfonamide de This compound est un outil synthétique en synthèse chimique. Il peut agir comme groupe protecteur, groupe partant ou comme échafaudage moléculaire, offrant une large gamme de réactivité et d'applications dans la synthèse de diverses entités chimiques .
Sciences de l'environnement : Détection des polluants
En raison de sa réactivité spécifique, ce composé pourrait être utilisé en sciences de l'environnement pour la détection des polluants. Ses interactions chimiques avec certains polluants peuvent être exploitées pour développer des méthodes de détection sensibles, contribuant aux efforts de surveillance et de protection de l'environnement .
Biochimie : Études d'interaction protéique
En biochimie, la partie aniline de la molécule peut être utilisée pour étudier les interactions protéiques. En l'attachant à des protéines ou à des peptides, les chercheurs peuvent étudier les sites de liaison et les mécanismes d'interaction, ce qui est fondamental pour comprendre les processus biologiques et concevoir des composés bioactifs .
Nanotechnologie : Fonctionnalisation de surface
Enfin, dans le domaine de la nanotechnologie, This compound peut être utilisé pour fonctionnaliser les surfaces des nanoparticules. Cette fonctionnalisation peut conférer des propriétés souhaitées aux nanoparticules, telles que le ciblage de cellules spécifiques ou l'augmentation de la solubilité, ce qui est essentiel pour les applications médicales telles que les systèmes d'administration de médicaments .
Analyse Biochimique
Cellular Effects
The effects of 3-Chloro-2-(propane-2-sulfonyl)aniline on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of genes involved in detoxification processes and to modulate signaling pathways related to cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include sulfonation and dechlorination. It interacts with enzymes such as sulfotransferases and dechlorinases, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and its potential effects on cellular function .
Propriétés
IUPAC Name |
3-chloro-2-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITISNUAFCEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


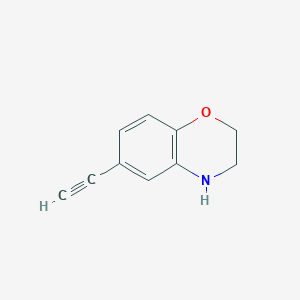
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)

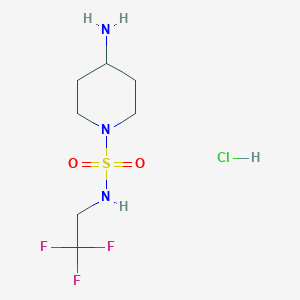
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)


